![molecular formula C19H24N4O3 B134077 1,5-Bis(4-amidinophenoxy)-3-pentanol CAS No. 133991-33-0](/img/structure/B134077.png)
1,5-Bis(4-amidinophenoxy)-3-pentanol
Overview
Description
1,5-Bis(4-amidinophenoxy)-3-pentanol, also known as pentamidine, is an aromatic diamidine . It is known for its antimicrobial activity and is used as a drug for the treatment of various diseases . It has been proposed as a potential drug candidate for the treatment of mental illnesses, myotonic dystrophy, diabetes, and tumors .
Synthesis Analysis
A series of 33 analogues of the anti-Pneumocystis carinii drug 1,5-bis(4-amidinophenoxy)pentane (pentamidine) was synthesized for screening against a rat model of P. carinii pneumonia (PCP) . Twenty-five of the compounds showed efficacy against PCP when compared to a saline-treated control group .Molecular Structure Analysis
Molecular modeling studies showed a correlation between the DNA binding and the radius of curvature of molecular mechanics models of the molecules . Monosubstitution on the benzamidine rings or replacement of the amidino group with the cyclic imidazolino group had no influence on the DNA-binding affinity of the compounds .Chemical Reactions Analysis
The exact nature of its antiprotozoal action is unknown. In vitro studies with mammalian tissues and the protozoan Crithidia oncopelti indicate that the drug interferes with nuclear metabolism producing inhibition of the synthesis of DNA, RNA, phospholipids, and proteins .Physical And Chemical Properties Analysis
The molecular weight of 1,5-Bis(4-amidinophenoxy)-3-pentanol is 286.37 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has 8 rotatable bonds .Scientific Research Applications
Antiparasitic Agent
1,5-Bis(4-amidinophenoxy)-3-pentanol exhibits antiparasitic activity. It is structurally related to pentamidine, a well-known drug used to treat Pneumocystis carinii pneumonia (PCP) in patients with compromised immune systems . Researchers have synthesized analogs of this compound and evaluated their efficacy against PCP in rat models. Some analogs, such as 1,4-bis(4-amidinophenoxy)butane (butamidine) and 1,3-bis(4-amidino-2-methoxyphenoxy)propane (DAMP) , showed promising results in treating PCP .
DNA Binding and Anticancer Potential
The compound’s structure suggests that it may interact with DNA. Investigating its binding affinity and potential anticancer effects could be worthwhile. Researchers have explored similar analogs, and understanding the binding mechanisms could lead to novel therapeutic strategies .
Mechanism of Action
Target of Action
The primary target of 1,5-Bis(4-amidinophenoxy)-3-pentanol, also known as pentamidine, is DNA . The compound has significant affinity for DNA, showing moderate specificity for AT base pairs .
Mode of Action
It is thought that the drug interferes with nuclear metabolism, producing inhibition of the synthesis of DNA, RNA, phospholipids, and proteins .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of DNA, RNA, phospholipids, and proteins
Pharmacokinetics
It is known that the compound is administered via intravenous and intramuscular routes . The impact of the compound’s ADME properties on its bioavailability is currently unknown.
Result of Action
The result of the compound’s action is the inhibition of the synthesis of DNA, RNA, phospholipids, and proteins, which can lead to the death of the targeted cells . The compound has shown efficacy against Pneumocystis carinii pneumonia (PCP) in a rat model .
Action Environment
The action, efficacy, and stability of 1,5-Bis(4-amidinophenoxy)-3-pentanol can be influenced by various environmental factors. For instance, the presence of two positively charged amidine groups at physiological pH can be exploited for efficient delivery and reduced side effects . .
properties
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)-3-hydroxypentoxy]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c20-18(21)13-1-5-16(6-2-13)25-11-9-15(24)10-12-26-17-7-3-14(4-8-17)19(22)23/h1-8,15,24H,9-12H2,(H3,20,21)(H3,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRGIVAJLHKJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCC(CCOC2=CC=C(C=C2)C(=N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156851 | |
Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901156851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(4-amidinophenoxy)-3-pentanol | |
CAS RN |
133991-33-0 | |
Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133991-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901156851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,5-Bis(4-amidinophenoxy)-3-pentanol formed in the body?
A1: 1,5-Bis(4-amidinophenoxy)-3-pentanol is a major metabolite of the drug pentamidine, generated through hydroxylation by the cytochrome P-450 enzyme system in the liver. [] This metabolic pathway highlights the role of liver enzymes in modifying drugs, potentially influencing their activity and clearance from the body.
Q2: What is the kinetic profile of 1,5-Bis(4-amidinophenoxy)-3-pentanol formation?
A2: Research using rat liver microsomes indicates that 1,5-Bis(4-amidinophenoxy)-3-pentanol is formed with a Km of 28 +/- 0.28 microM and a Vmax of 195 +/- 2.4 pmol/min/mg of microsomal protein. [] These kinetic parameters provide insight into the efficiency of this metabolic reaction.
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